molecular formula C13H13N B15233591 2-(2-Ethylphenyl)pyridine

2-(2-Ethylphenyl)pyridine

Cat. No.: B15233591
M. Wt: 183.25 g/mol
InChI Key: GNDJWEKLPSUISJ-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 2-ethylphenyl group. This structure combines the aromaticity of pyridine with the lipophilic character of the ethylphenyl substituent, influencing its physicochemical and electronic properties.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-(2-ethylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14-13/h3-10H,2H2,1H3

InChI Key

GNDJWEKLPSUISJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 2-ethylphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitro-substituted pyridines.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
2-(2-Ethylphenyl)pyridine* ~185 (estimated) 2-Ethylphenyl N/A N/A
2-Phenylpyridine 155.21 Phenyl N/A N/A
2-(2-Aminoethyl)pyridine 122.17 Aminoethyl N/A N/A
Chloro-substituted pyridines 466–545 Chloro, nitro, bromo, methyl 268–287 67–81

*Estimated based on analogs.

Physicochemical Properties

  • Melting Points : Chloro- and nitro-substituted pyridines exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkyl-substituted analogs (e.g., ethyl or hexyl) likely have lower melting points .
  • Spectroscopic Data: 1H NMR: Ethyl groups typically show δH ~1.2–1.4 ppm (triplet, CH3) and δH ~2.6–3.0 ppm (quartet, CH2), distinct from aminoethyl (δH ~2.8–3.2 ppm) or phosphine-containing derivatives . IR: Absence of strong electron-withdrawing groups (e.g., NO2, Cl) in this compound reduces ring electron deficiency compared to analogs in .

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